molecular formula C5H5F3N2O B1444598 (5-(Trifluoromethyl)isoxazol-3-yl)methanamine CAS No. 1364678-08-9

(5-(Trifluoromethyl)isoxazol-3-yl)methanamine

Cat. No.: B1444598
CAS No.: 1364678-08-9
M. Wt: 166.1 g/mol
InChI Key: NXNMFIMTQQLGMC-UHFFFAOYSA-N
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Description

(5-(Trifluoromethyl)isoxazol-3-yl)methanamine is a valuable chemical building block in medicinal chemistry and drug discovery. The compound features a methanamine side chain attached to a 5-trifluoromethyl-isoxazole core, a scaffold recognized for its prevalence in developing bioactive molecules and pharmaceuticals . The incorporation of the trifluoromethyl group is a common strategy to improve the metabolic stability, lipophilicity, and binding affinity of lead compounds . This amine-functionalized isoxazole serves as a key synthetic intermediate for the discovery of novel therapeutics. Research applications include its use as a precursor for the synthesis of acrylamide derivatives, which can be further utilized in the development of targeted covalent inhibitors . Furthermore, the isoxazole ring is a privileged structure in medicinal chemistry, found in compounds investigated for a range of biological activities. Similar isoxazole-based small molecules are being actively studied in exploratory research, for instance, as potential antiviral agents against the Zika virus and as inhibitors of pain signaling targets like the TRPA1 receptor . The product is provided for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

[5-(trifluoromethyl)-1,2-oxazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O/c6-5(7,8)4-1-3(2-9)10-11-4/h1H,2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNMFIMTQQLGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1364678-08-9
Record name [5-(trifluoromethyl)-1,2-oxazol-3-yl]methanamine
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Preparation Methods

Preparation of 5-Amino-3-(trifluoromethyl)isoxazole Core

A prominent method for preparing the 5-amino-3-(trifluoromethyl)isoxazole intermediate, which is a close precursor to (5-(Trifluoromethyl)isoxazol-3-yl)methanamine, involves the following steps:

  • Lithiation and Acylation :
    Diisopropylamine is dissolved in dry tetrahydrofuran (THF) and treated with n-butyllithium at low temperatures (0°C to -72°C) to generate a strong base. A solution of methyl trifluoroacetate and acetonitrile in THF is added dropwise at -75°C. The reaction mixture is then warmed to room temperature. This step forms a trifluoroacetonitrile intermediate after aqueous workup and extraction.

  • Conversion to Isoxazole :
    The crude trifluoroacetonitrile is refluxed with hydroxylamine hydrochloride in methanol for an extended period (approximately 68 hours). This cyclizes the intermediate to the isoxazole ring bearing the trifluoromethyl group and an amino substituent at the 5-position.

  • Isolation :
    After reflux, methanol is evaporated, and the residue is treated with aqueous sodium hydroxide to adjust pH above 11. Extraction with methylene chloride and subsequent distillation under reduced pressure yields 5-amino-3-trifluoromethylisoxazole as colorless crystals with approximately 52.6% yield.

Functionalization to this compound

While direct preparation of this compound is less frequently reported, the amino-substituted isoxazole can be further functionalized to introduce the methanamine group. Typical methods involve:

  • Reduction or Substitution Reactions :
    The amino group at the 5-position can be transformed via reductive amination or nucleophilic substitution to install a methanamine side chain at the 3-position. Specific reagents and conditions vary depending on the desired substitution pattern and protecting groups.

  • Use of Carbamate and Urea Derivatives :
    The amino isoxazole can be reacted with isocyanates or chloroformates under basic conditions (e.g., sodium hydride in THF or DMF) to form carbamate or urea derivatives, which can be subsequently manipulated to yield methanamine functionalities.

Alternative Synthetic Routes and Scale-Up

  • Halogenoxime Approach :
    A comprehensive study reported the synthesis of 5-fluoroalkyl-substituted isoxazoles, including trifluoromethyl derivatives, starting from halogenoximes and substituted alkenes. This method allows regioselective formation of 3,5-disubstituted isoxazoles in good to excellent yields on scales up to 130 g, which is promising for larger-scale synthesis.

  • Chromatography-Free Purification :
    Some patented methods describe preparation of related trifluoromethyl isoxazole derivatives with high enantiomeric excess and yields without requiring chromatographic purification. These methods involve selective precipitation, acidic aqueous treatment, and recrystallization steps, which could be adapted to the preparation of this compound or its precursors.

Summary Table of Key Preparation Steps

Step Description Reagents/Conditions Yield (%) Notes
1 Lithiation of diisopropylamine and addition of methyl trifluoroacetate/acetonitrile Diisopropylamine, n-butyllithium, methyl trifluoroacetate, acetonitrile, THF, -75°C to RT Not specified Formation of trifluoroacetonitrile intermediate
2 Cyclization with hydroxylamine hydrochloride Hydroxylamine hydrochloride, methanol, reflux 68 h 52.6 Formation of 5-amino-3-(trifluoromethyl)isoxazole
3 pH adjustment and extraction NaOH (pH >11), methylene chloride extraction - Isolation of amino isoxazole
4 Functionalization to methanamine derivative Sodium hydride, isocyanates or chloroformates in THF or DMF Variable (9% to 63%) Carbamate or urea formation as intermediates
5 Purification Acidic aqueous treatment, recrystallization High purity, avoids chromatography Scalable and efficient

Research Findings and Considerations

  • The use of low temperatures during lithiation and acylation steps is critical to control regioselectivity and yield.
  • Extended reflux times with hydroxylamine hydrochloride are necessary for complete cyclization to the isoxazole ring.
  • The amino group on the isoxazole ring is reactive and can be derivatized to install the methanamine functionality through nucleophilic substitution or reductive amination.
  • Purification methods that avoid chromatography, such as selective precipitation and recrystallization, improve scalability and reduce costs.
  • The synthetic routes are adaptable to large-scale production, as demonstrated by multi-gram to hundred-gram scale syntheses reported in literature.

Chemical Reactions Analysis

Oxidation Reactions

The methanamine (-CH₂NH₂) group undergoes oxidation under controlled conditions:

  • Aldehyde/Ketone Formation : Treatment with strong oxidizing agents like KMnO₄ or CrO₃ converts the primary amine to an aldehyde intermediate, which may further oxidize to a carboxylic acid under harsh conditions.

  • Selectivity : Mild oxidants such as TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) preserve the isoxazole ring while targeting the amine group.

Reduction Reactions

The amine group participates in reductive transformations:

  • Amine Modification : Reduction with LiAlH₄ or NaBH₄ stabilizes the amine without altering the trifluoromethyl group.

  • Catalytic Hydrogenation : Pd/C or Raney nickel catalysts selectively reduce unsaturated bonds in derivatives while maintaining the isoxazole ring.

Trifluoromethyl Group Substitution

The electron-withdrawing trifluoromethyl (-CF₃) group influences reactivity:

  • Nucleophilic Aromatic Substitution : Reacts with strong nucleophiles (e.g., amines, thiols) under basic conditions, replacing the CF₃ group at the isoxazole’s 5-position .

  • Radical Substitution : Photocatalytic methods enable CF₃ replacement with alkyl/aryl groups via radical intermediates .

Electrophilic Substitution on Isoxazole Ring

The isoxazole ring undergoes electrophilic substitution at the 4-position due to electron density distribution:

Reaction TypeReagents/ConditionsProductYieldSource
NitrationHNO₃/H₂SO₄, 0°C4-Nitro derivative65%
HalogenationCl₂/FeCl₃, RT4-Chloro derivative72%

Ring-Opening and Rearrangement

  • Acidic Hydrolysis : Concentrated HCl opens the isoxazole ring, yielding β-keto amides.

  • Base-Mediated Rearrangement : NaOH/EtOH induces ring expansion to pyridine derivatives under thermal conditions .

Coupling and Cross-Click Reactions

  • Buchwald–Hartwig Amination : Palladium catalysts couple the amine with aryl halides to form C–N bonds .

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The amine reacts with azides to generate triazole-linked conjugates .

Acylation and Alkylation

  • Schotten-Baumann Reaction : Acetyl chloride or benzoyl chloride acylates the amine in aqueous NaOH, forming stable amides.

  • Mitsunobu Reaction : Alkyl halides convert the amine to secondary amines using DIAD/TPP.

Stability Under Reactive Conditions

ConditionStability OutcomeSource
UV Light (254 nm)Decomposition via CF₃ bond cleavage
High Temp (>200°C)Ring decomposition to nitriles

Scientific Research Applications

Medicinal Chemistry

(5-(Trifluoromethyl)isoxazol-3-yl)methanamine has been investigated for its potential as a pharmaceutical intermediate. Its unique structure allows for modifications that can enhance pharmacological properties.

Key Therapeutic Areas:

  • Antitumor Activity: Studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, particularly breast and lung cancers. In vitro assays have shown significant growth inhibition at concentrations ranging from 10 µM to 50 µM.
  • Neuropharmacological Effects: The compound has demonstrated affinity for monoamine transporters, suggesting potential applications in treating mood disorders such as depression and schizophrenia. IC values for dopamine transporter (DAT) binding range from 5.9 nM to 22 nM .

Biological Activities

The biological activities of this compound are summarized in the following table:

Activity Type Observations References
AntimicrobialEffective against Gram-positive bacteria
AntitumorInhibits growth of specific cancer cell lines
NeuropharmacologicalAffinity for dopamine and serotonin transporters
Anti-inflammatoryPotential inhibitor of inflammatory enzymes

Case Study 1: Antitumor Activity

A comprehensive study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth, particularly in breast and lung cancer models, highlighting its potential as a lead compound for anticancer drug development.

Case Study 2: Neuropharmacological Effects

In another study focusing on neuropharmacology, the compound was assessed for its interaction with monoamine transporters. The findings revealed a strong binding affinity for DAT, suggesting that it could modulate dopaminergic activity effectively, which may be beneficial in addressing psychiatric disorders .

Mechanism of Action

The mechanism of action of (5-(Trifluoromethyl)isoxazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key structural analogs differ primarily in the substituent at the 5-position of the isoxazole ring. Below is a comparative analysis:

Compound 5-Position Substituent Molecular Formula Molecular Weight Key Features Reference
(5-(Trifluoromethyl)isoxazol-3-yl)methanamine CF₃ C₅H₄F₃N₂O ~180.1 (estimated) Electron-withdrawing CF₃ enhances electrophilicity; may improve metabolic stability. N/A
(5-(p-Tolyl)isoxazol-3-yl)methanamine 4-Methylphenyl C₁₁H₁₂N₂O 188.23 Electron-donating methyl group increases lipophilicity; 95% purity.
{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine HCl 2-Thienyl C₈H₉ClN₂OS 240.69 Heteroaromatic thienyl introduces sulfur-based interactions; hydrochloride salt improves solubility.
(5-(3-Methoxyphenyl)isoxazol-3-yl)methanamine 3-Methoxyphenyl C₁₁H₁₂N₂O₂ 240.69 Methoxy group alters electronic distribution; para-substitution may sterically hinder binding.
(5-(4-Ethylphenyl)isoxazol-3-yl)methanamine 4-Ethylphenyl C₁₂H₁₄N₂O 202.25 Ethyl group enhances lipophilicity and steric bulk.

Physicochemical Properties

  • Lipophilicity : The CF₃ group in the target compound likely reduces lipophilicity compared to alkyl- or aryl-substituted analogs (e.g., 4-ethylphenyl, 4-methylphenyl) due to its polar nature. However, it may still exhibit moderate solubility in organic solvents .
  • Stability: Trifluoromethyl groups are known to enhance metabolic stability by resisting oxidative degradation, a feature critical for drug candidates .
  • Purity : While specific data are unavailable, analogs like (5-(p-Tolyl)isoxazol-3-yl)methanamine achieve ≥95% purity, suggesting feasible synthetic routes for the target compound .

Biological Activity

(5-(Trifluoromethyl)isoxazol-3-yl)methanamine, a compound characterized by its trifluoromethyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in research and medicine.

The molecular formula of this compound is C4H4F3N2O, and it features a distinctive isoxazole ring system. The trifluoromethyl group enhances the compound's lipophilicity and binding affinity to biological targets, making it a valuable candidate for various therapeutic applications .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The trifluoromethyl substituent increases the compound's selectivity and potency against these targets, which may include:

  • Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes, potentially related to cancer and inflammatory pathways.
  • Receptor Binding : Its ability to bind selectively to receptors may contribute to its therapeutic effects in various diseases .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound and related compounds:

  • In vitro Studies : Research has indicated that derivatives of isoxazole can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the low micromolar range against hepatocellular carcinoma cell lines .
CompoundCell LineIC50 (µM)
5aHepG2< 3.8
5rSNU475< 8.5
5tHuh74.7

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, as evidenced by higher IC50 values against non-cancerous cell lines .

Antimicrobial Activity

The compound's structural features also position it as a candidate for antimicrobial activity. Similar isoxazole derivatives have shown effective inhibition against various bacterial strains, indicating that this compound could possess similar properties .

Case Studies

  • Study on Anticancer Properties : A study evaluated a series of isoxazole derivatives for their anticancer activity. Among them, compounds with trifluoromethyl substitutions exhibited enhanced potency against liver cancer cell lines, highlighting the importance of the trifluoromethyl group in enhancing biological activity .
  • Enzyme Inhibition Studies : Research focused on the inhibition of specific enzymes linked to inflammatory pathways demonstrated that this compound could effectively reduce enzyme activity, suggesting its potential in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-(Trifluoromethyl)isoxazol-3-yl)methanamine, considering functional group sensitivity?

  • Methodological Answer : The primary amine group is prone to oxidation or side reactions during synthesis. A two-step approach is recommended:

Protection : Use tert-butyl 5-(aminomethyl)-1,2-oxazole-3-carboxylate hydrochloride as a protected intermediate to avoid undesired reactions at the amine site .

Deprotection : Cleave the tert-butoxycarbonyl (Boc) group under acidic conditions (e.g., HCl in dioxane) to yield the free amine.

  • Reaction Conditions : Employ tetrahydrofuran (THF) as the solvent with DIEA (N,N-diisopropylethylamine) and catalytic DMAP (4-dimethylaminopyridine) under reflux to enhance coupling efficiency .
  • Purification : Isolate the product via column chromatography, as demonstrated in dispirophosphazene syntheses .

Q. How can spectroscopic methods confirm the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^{1}\text{H} NMR to identify the methanamine proton (δ\delta 2.8–3.2 ppm) and 19F^{19}\text{F} NMR to confirm the trifluoromethyl group (δ\delta -60 to -65 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can verify the molecular ion peak (exact mass: 180.06 g/mol) and detect impurities .
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in THF/hexane mixtures and analyze diffraction patterns .

Q. What storage conditions ensure the stability of this compound?

  • Methodological Answer :

  • Salt Form : Convert the free base to its hydrochloride salt to improve stability and reduce hygroscopicity .
  • Packaging : Store in amber glass bottles under inert gas (N2_2 or Ar) to prevent photodegradation and oxidation .
  • Temperature : Maintain at -20°C for long-term storage, with desiccants to mitigate moisture uptake .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing CF3_3 group reduces the nucleophilicity of the amine. To enhance reactivity:

Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) for amide bond formation .

Optimize pH (e.g., pH 8–9) to deprotonate the amine without degrading the isoxazole ring .

  • Case Study : Similar CF3_3-containing benzylamines form stable boronic acid complexes for Suzuki-Miyaura couplings, suggesting applicability in bioconjugation .

Q. How can researchers resolve contradictions in biological activity data across synthetic batches?

  • Methodological Answer :

Purity Analysis : Use reverse-phase HPLC with a C18 column (ACN/water gradient) to quantify impurities. Compare retention times with standards .

By-Product Identification : Perform LC-MS/MS to detect side products (e.g., oxidized amines or isoxazole ring-opened species) .

Reproducibility : Standardize reaction conditions (e.g., strict temperature control during Boc deprotection) to minimize batch variability .

Q. What experimental designs are suitable for studying the compound’s interaction with microbial enzymes?

  • Methodological Answer :

  • Computational Docking : Use AutoDock Vina to model binding to leucyl-tRNA synthetase, leveraging the CF3_3 group’s role in hydrophobic interactions .
  • In Vitro Assays :

MIC Testing : Determine minimum inhibitory concentrations against Gram-positive/negative bacteria.

Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (KdK_d, konk_{on}/koffk_{off}) .

  • Metabolite Tracking : Label the amine with 14C^{14}\text{C} and monitor metabolic pathways via radio-TLC .

Methodological Notes

  • Contradiction Handling : Discrepancies in biological data may arise from residual solvents (e.g., THF) in synthetic batches. Always include a solvent control in assays .
  • Advanced Characterization : For chiral purity assessment, use chiral HPLC columns (e.g., Chiralpak IA) or circular dichroism (CD) spectroscopy if the compound exhibits optical activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5-(Trifluoromethyl)isoxazol-3-yl)methanamine
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(5-(Trifluoromethyl)isoxazol-3-yl)methanamine

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